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Compound of Interest

Compound Name: 4-(Ethylamino)-3-nitrobenzoic acid

Cat. No.: B1608762 Get Quote

Introduction
4-(Ethylamino)-3-nitrobenzoic acid is a multifaceted organic compound of significant interest

to researchers in medicinal chemistry and materials science. Its structure, incorporating a

benzoic acid moiety, a secondary amine, and a nitro group, provides a versatile scaffold for the

synthesis of more complex molecules, including pharmaceutical intermediates.[1][2] A thorough

understanding of its spectroscopic characteristics is paramount for unambiguous identification,

purity assessment, and structural elucidation during synthesis and further chemical

transformations.

This technical guide provides an in-depth analysis of the predicted spectroscopic data for 4-
(Ethylamino)-3-nitrobenzoic acid, including Infrared (IR) spectroscopy, Nuclear Magnetic

Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). The

interpretations are grounded in the fundamental principles of spectroscopy and comparative

analysis with structurally related molecules.[3][4]

Molecular Structure and Key Features
The molecular structure of 4-(Ethylamino)-3-nitrobenzoic acid (C₉H₁₀N₂O₄, Molar Mass:

210.19 g/mol ) is presented below.[5][6] Key structural features that dictate its spectroscopic

behavior include the aromatic ring, the carboxylic acid group, the secondary ethylamino group,

and the electron-withdrawing nitro group. X-ray crystallography studies have confirmed an

intramolecular N—H⋯O hydrogen bond, which influences the conformation and electronic

environment of the molecule.[2][7]
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Infrared (IR) Spectroscopy: Unveiling Functional
Groups
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a

molecule. The IR spectrum of 4-(Ethylamino)-3-nitrobenzoic acid is expected to exhibit

characteristic absorption bands corresponding to its constituent groups. The interpretation of

these bands is based on established correlation tables and comparison with similar aromatic

nitro compounds.[8][9][10]

Experimental Protocol: Attenuated Total Reflectance
(ATR)-FTIR Spectroscopy
A small amount of the solid sample is placed directly on the diamond crystal of an ATR

accessory.[4] The spectrum is typically recorded over a range of 4000-650 cm⁻¹ with a spectral

resolution of 4 cm⁻¹ and an accumulation of 32 scans to ensure a high signal-to-noise ratio.[11]

Predicted IR Spectral Data
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Wavenumber
(cm⁻¹)

Intensity Assignment
Rationale and
Causality

~3350-3310 Medium, Sharp N-H Stretch

Characteristic of a

secondary aromatic

amine. The position is

influenced by

intramolecular

hydrogen bonding

with the adjacent nitro

group.[8][12]

~3100-2500 Broad
O-H Stretch

(Carboxylic Acid)

The broadness is due

to intermolecular

hydrogen bonding

between carboxylic

acid dimers.

~3100-3000 Medium Aromatic C-H Stretch
Typical for C-H bonds

on a benzene ring.

~2980-2850 Medium Aliphatic C-H Stretch

Asymmetric and

symmetric stretching

of the CH₃ and CH₂

groups of the ethyl

substituent.

~1700-1680 Strong, Sharp
C=O Stretch

(Carboxylic Acid)

The carbonyl stretch

of the carboxylic acid,

potentially shifted to a

lower frequency due

to conjugation with the

aromatic ring and

hydrogen bonding.[11]

~1620-1600 Medium N-H Bend

Bending vibration of

the secondary amine.

[8]
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~1580, ~1475 Medium-Strong Aromatic C=C Stretch
Skeletal vibrations of

the benzene ring.

~1530-1500 Strong
Asymmetric NO₂

Stretch

One of the two

characteristic strong

absorptions for a nitro

group.[9][10]

~1350-1330 Strong
Symmetric NO₂

Stretch

The second

characteristic strong

absorption for a nitro

group.[9][10]

~1300-1200 Strong
C-O Stretch

(Carboxylic Acid)

Stretching vibration of

the carbon-oxygen

single bond of the

carboxylic acid.

~1280-1250 Strong Aromatic C-N Stretch

Characteristic

stretching vibration for

an aromatic amine.[8]

~920 Broad, Medium
O-H Bend (out-of-

plane)

Characteristic of

hydrogen-bonded

carboxylic acid

dimers.

Visualization of Key IR Vibrational Modes
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Key Functional Groups

4-(Ethylamino)-3-nitrobenzoic Acid
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Symmetric NO₂ Stretch
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Caption: Key IR vibrational modes for 4-(Ethylamino)-3-nitrobenzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
Probing the Molecular Skeleton
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of

a molecule. The chemical shifts are influenced by the electronic environment of each nucleus.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
The sample is dissolved in a deuterated solvent, typically DMSO-d₆, to a concentration of 5-10

mg/mL.[13] Spectra are acquired on a 400 MHz or 500 MHz NMR spectrometer.[14] Chemical
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shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal

standard.[14]

Predicted ¹H NMR Spectral Data (in DMSO-d₆)
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Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment
Rationale and
Causality

~13.0 Singlet (broad) 1H COOH

The acidic proton

of the carboxylic

acid is typically a

broad singlet at a

downfield

chemical shift.

~8.5 Doublet 1H H-2

This proton is

ortho to the

strongly electron-

withdrawing nitro

group, causing it

to be significantly

deshielded and

shifted downfield.

It will be split by

H-6.

~8.2
Doublet of

Doublets
1H H-6

This proton is

ortho to the

carboxylic acid

group and meta

to the nitro

group. It will be

split by both H-5

and H-2.

~7.0 Doublet 1H H-5 This proton is

ortho to the

electron-donating

ethylamino

group, which

shields it,

causing an

upfield shift

compared to the
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other aromatic

protons. It will be

split by H-6.

~3.4 Quartet 2H -CH₂-

The methylene

protons of the

ethyl group are

adjacent to the

nitrogen atom.

They will be split

into a quartet by

the neighboring

methyl protons.

~1.2 Triplet 3H -CH₃

The methyl

protons of the

ethyl group will

be split into a

triplet by the

adjacent

methylene

protons.

Predicted ¹³C NMR Spectral Data (in DMSO-d₆)
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Chemical Shift (δ, ppm) Assignment Rationale and Causality

~167 C=O

The carbonyl carbon of the

carboxylic acid is typically

found in this downfield region.

~150 C-4

This carbon is directly attached

to the nitrogen of the electron-

donating amino group, causing

a significant downfield shift.

~140 C-3

The carbon atom bearing the

electron-withdrawing nitro

group is expected to be

deshielded.

~135 C-2

This carbon is adjacent to the

nitro group and will be

deshielded.

~130 C-6 Aromatic carbon.

~120 C-1
The carbon attached to the

carboxylic acid group.

~115 C-5
This carbon is shielded by the

ortho amino group.

~45 -CH₂-
The methylene carbon of the

ethyl group.

~14 -CH₃
The methyl carbon of the ethyl

group.

Visualization of ¹H NMR Assignments
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Proton Environments

Predicted ¹H NMR Spectrum

Chemical Shift (ppm) H-2 (~8.5 ppm) H-6 (~8.2 ppm) H-5 (~7.0 ppm) -CH₂- (~3.4 ppm) -CH₃ (~1.2 ppm) -COOH (~13.0 ppm)

H_labels

ortho to -NO₂ ortho to -COOH ortho to -NH- adjacent to N adjacent to -CH₂- acidic proton
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Caption: Predicted ¹H NMR chemical shifts for 4-(Ethylamino)-3-nitrobenzoic acid.

Mass Spectrometry: Determining Molecular Weight
and Fragmentation
Mass spectrometry is used to determine the molecular weight of a compound and to gain

structural information from its fragmentation pattern. For nitrobenzoic acids, electrospray

ionization (ESI) in negative ion mode is often employed.[15][16]

Experimental Protocol: Liquid Chromatography-Mass
Spectrometry (LC-MS)
The sample is dissolved in a suitable solvent like methanol or acetonitrile and injected into a

liquid chromatograph coupled to a mass spectrometer with an electrospray ionization (ESI)

source.[16] Data is collected in negative ion mode.

Predicted Mass Spectral Data (ESI Negative Ion Mode)
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m/z Ion Rationale and Causality

209.05 [M-H]⁻

The deprotonated molecule,

representing the molecular ion.

This is typically the base peak

in ESI negative mode for

carboxylic acids.[16]

163.06 [M-H-NO₂]⁻
Loss of the nitro group (46 Da)

from the molecular ion.

165.07 [M-H-CO₂]⁻

Decarboxylation, the loss of

carbon dioxide (44 Da), is a

common fragmentation

pathway for benzoic acids.[15]

Visualization of Mass Spectrometry Fragmentation
Pathway

[M-H]⁻
m/z = 209.05

[M-H-NO₂]⁻
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- NO₂

[M-H-CO₂]⁻
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- CO₂

Click to download full resolution via product page

Caption: Predicted ESI(-) mass spectrometry fragmentation of 4-(Ethylamino)-3-nitrobenzoic
acid.

Conclusion
The predicted spectroscopic data presented in this guide provides a comprehensive framework

for the identification and characterization of 4-(Ethylamino)-3-nitrobenzoic acid. The interplay

of the ethylamino, nitro, and carboxylic acid functional groups results in a unique spectroscopic

fingerprint. This guide serves as a valuable resource for researchers, enabling confident
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structural verification and facilitating the advancement of scientific endeavors that utilize this

versatile chemical entity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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